tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Description
Structural Significance of Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry
The pyrazolo[3,4-b]pyridine scaffold represents one of the most important heterocyclic frameworks in modern drug discovery, characterized by its unique ability to participate in diverse protein-ligand interactions through multiple binding modes. This bicyclic system combines the aromatic stability of pyridine with the hydrogen bonding capabilities of pyrazole, creating a privileged structure that can effectively interact with various biological targets. The scaffold exhibits exceptional versatility in medicinal chemistry applications, with compounds containing this core structure demonstrating activities against a wide range of therapeutic targets including protein kinases, receptors, and enzymes involved in cancer progression, inflammation, and neurological disorders.
Research has established that pyrazolo[3,4-b]pyridines exist in two possible tautomeric forms: the 1H- and 2H-isomers, with the 1H-form being generally more stable and prevalent in biological systems. The structural analysis of over 300,000 pyrazolo[3,4-b]pyridine derivatives reveals distinct substitution patterns that significantly influence biological activity. At the C3 position, hydrogen and methyl substituents account for more than three-quarters of the structural diversity, while other substituents such as phenyl, cycloalkyl, and heterocyclic rings contribute to specialized biological activities. The distribution of substituents follows specific patterns: 46.83% of described compounds correspond to 4,6-disubstituted patterns, 22.04% to 5-monosubstituted compounds, and 7.76% to 3,4,5-trisubstituted structures.
The medicinal chemistry significance of pyrazolo[3,4-b]pyridines is further emphasized by their role as protein kinase inhibitors, where they serve as critical scaffolds for developing targeted anticancer therapies. The pyrazole component contributes to the overall pharmacological profile through its pronounced aromatic character, enabling participation in electrophilic substitution reactions at position 4, while positions 3 and 5 remain deactivated due to electronegative nitrogen atoms. This reactivity pattern allows for precise structural modifications that can fine-tune biological activity and selectivity profiles.
| Biomedical Application | Number of Molecules | Percentage of Total Applications |
|---|---|---|
| Antitumor agents | 22,675 | 14.5% |
| Anti-inflammatory agents | 19,416 | 12.4% |
| Nervous system agents | 14,203 | 9.1% |
| Combined major applications | 56,294 | 36.0% |
Historical Context and Discovery of Bicyclic Heterocyclic Compounds
The historical development of bicyclic heterocyclic compounds traces back to the foundational work in organic chemistry during the 19th century, when systematic exploration of aromatic systems led to the discovery of nitrogen-containing ring structures. The history of heterocyclic chemistry began in the 1800s, developing alongside organic chemistry as scientists recognized the importance of compounds containing atoms other than carbon in cyclic structures. Pyridine, a fundamental component of the pyrazolo[3,4-b]pyridine system, was first documented by Scottish scientist Thomas Anderson in 1849, who isolated it from the oil obtained through high-temperature heating of animal bones.
The structural elucidation of pyridine occurred decades after its initial discovery, with Wilhelm Körner and James Dewar suggesting in 1869 and 1871 respectively that pyridine's structure derives from benzene through substitution of one carbon-hydrogen unit with a nitrogen atom. This foundational understanding was confirmed through reduction experiments where pyridine was converted to piperidine using sodium in ethanol. The first synthesis of pyridine derivatives was achieved in 1876 by William Ramsay, who combined acetylene and hydrogen cyanide in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound.
The synthesis of pyridine derivatives reached a significant milestone in 1881 with Arthur Rudolf Hantzsch's description of the Hantzsch pyridine synthesis, which utilized a 2:1:1 mixture of β-keto acid, aldehyde, and ammonia or its salt as the nitrogen donor. Emil Knoevenagel subsequently demonstrated that asymmetrically substituted pyridine derivatives could be produced using this methodology. A crucial breakthrough occurred in 1924 when Russian chemist Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents, establishing methods still used for industrial pyridine production.
The development of pyrazole chemistry followed a similar trajectory, with Ludwig Knorr coining the term "pyrazole" in 1883. Pyrazole was first synthesized by Buchner in 1889 through decarboxylation of 3,4,5-tricarboxylic acid with pyrazole. The recognition of pyrazoles as alkaloids stems from their unique pharmacological effects on human beings, with 1-pyrazolyl-alanine being the first natural pyrazole isolated from watermelon seeds in 1959. The combination of pyrazole and pyridine ring systems into bicyclic structures represents a logical progression in heterocyclic chemistry, capitalizing on the complementary properties of both systems to create more sophisticated pharmacophores.
Role of Iodine Substituents in Tuning Reactivity and Binding Affinities
Iodine substituents play a crucial role in modulating the chemical and biological properties of heterocyclic compounds through multiple mechanisms, including halogen bonding, electronic effects, and steric influences. Iodine is the largest and most polarizable of the halogens, and as such it predominantly engages in halogen bonding interactions with electron-rich species, following the trend I > Br > Cl >> F in halogen bonding strength. This property makes iodine-containing compounds particularly valuable in medicinal chemistry applications where precise protein-ligand interactions are essential for biological activity.
The incorporation of iodine substituents into heterocyclic frameworks significantly enhances binding affinities through the formation of halogen bonds with target proteins. Research has demonstrated that iodination of compounds can improve binding interactions several-fold, with halogen bonding contributing free enthalpy gains of approximately -2.6 kcal/mol in protein-ligand complexes. The geometric requirements for effective halogen bonding include distances between interacting atoms below the sum of van der Waals radii and specific angular dependencies, particularly the oxygen-halogen-carbon angle.
Iodination strategies have proven particularly effective in optimizing drug-target interactions, as demonstrated in studies of transthyretin binding where 3,5-diiodosalicylic acid showed enhanced affinity compared to non-iodinated analogs. The high propensity for interactions between iodine substituents and protein binding channels enables the design of more potent and selective therapeutic agents. In the context of pyrazolo[3,4-b]pyridine scaffolds, iodine substitution at the C3 position provides both synthetic utility and potential for enhanced biological activity through halogen bonding interactions.
The regioselective iodination of pyrazole derivatives has been extensively studied, with research demonstrating efficient methods using cadmium(II) acetate as a mediating agent. These studies reveal that iodination can target both the pyrazole ring and associated functional groups, depending on reaction conditions and substrate structure. The introduction of iodine at the C4 position of pyrazole rings containing electron-donating groups follows predictable patterns, enabling rational design of iodinated compounds with desired properties.
| Halogen | Electrostatic Potential (V_S,max) | Relative Halogen Bonding Strength |
|---|---|---|
| Fluorine | <0.01 e | Negligible |
| Chlorine | 0.015 e | Low |
| Bromine | 0.035 e | Moderate |
| Iodine | 0.049 e | High |
The synthetic applications of iodinated pyrazolo[3,4-b]pyridine derivatives extend beyond their use as final products to their role as versatile intermediates in cross-coupling reactions and other transformations. The carbon-iodine bond provides an excellent leaving group for palladium-catalyzed coupling reactions, enabling the introduction of diverse substituents at the C3 position. This reactivity profile makes this compound particularly valuable as a building block for medicinal chemistry programs targeting various therapeutic areas.
Properties
IUPAC Name |
tert-butyl 3-iodopyrazolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3O2/c1-11(2,3)17-10(16)15-9-7(8(12)14-15)5-4-6-13-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKLWSNHFSFXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that tert-butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate exhibits promising anticancer properties. It functions as a kinase inhibitor, targeting specific pathways involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives of this compound can inhibit the activity of protein kinases associated with various cancers, leading to reduced tumor growth and enhanced apoptosis in malignant cells .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate signaling pathways involved in neuronal survival has been highlighted in several studies. For example, it has shown potential in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in diseases such as Alzheimer's and Parkinson's .
Anti-inflammatory Properties
In addition to its anticancer and neuroprotective applications, this compound has been evaluated for anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models of inflammatory diseases . This property opens avenues for its use in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Case Study 1: Anticancer Mechanism Exploration
A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of tert-butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives. The researchers synthesized several analogs and evaluated their potency against different cancer cell lines. They found that specific modifications to the structure enhanced inhibitory activity against the target kinases, demonstrating the compound's potential as a scaffold for developing new anticancer agents .
Case Study 2: Neuroprotection in Animal Models
In a preclinical study on neurodegeneration, researchers administered this compound to mice subjected to oxidative stress conditions mimicking Alzheimer's disease. The results showed significant improvements in cognitive function and a reduction in amyloid-beta plaque formation compared to control groups . This suggests that the compound may have therapeutic potential for neurodegenerative disorders.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity, allowing it to interact with various biological targets. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Variation on the Pyrazolo[3,4-b]pyridine Core
Halogenated Derivatives
Key Observations :
- Iodine vs. Bromine : Iodo derivatives (e.g., target compound) exhibit higher molecular weights and enhanced reactivity in cross-coupling due to iodine’s polarizable nature .
- Fluorine vs. Iodine : Fluorine’s electronegativity alters electron density, improving solubility and metabolic stability compared to bulkier iodine .
Heterocyclic Core Modifications
Key Observations :
- Pyrazole vs. Pyrrole : Pyrazole’s electron-deficient nature favors interactions with hydrophobic enzyme pockets, whereas pyrrole’s NH group supports hydrogen bonding .
Physicochemical Properties
Key Observations :
- Higher molecular weight in halogenated derivatives correlates with increased lipophilicity, impacting bioavailability.
Biological Activity
tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique molecular structure and has shown potential in various biomedical applications, particularly in the fields of oncology and infectious disease.
- Molecular Formula : C₈H₁₁I N₂O₂
- Molecular Weight : 294.09 g/mol
- CAS Number : 1233513-13-7
- Storage Conditions : Store in a dark place at -20°C in an inert atmosphere.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : Several studies have explored the efficacy of pyrazolo[3,4-b]pyridines as potential anticancer agents. For instance, compounds within this class have been tested against various human tumor cell lines, demonstrating notable cytotoxic effects .
- Antimicrobial Properties : The compound has also been evaluated for its antibacterial activity. In vitro studies have shown that certain derivatives exhibit varying degrees of inhibition against both gram-positive and gram-negative bacteria .
- Tyrosine Kinase Inhibition : Pyrazolo[3,4-b]pyridines have been identified as scaffolds for the development of tyrosine kinase inhibitors (TKIs), which are crucial in cancer therapy due to their role in cell signaling pathways .
Antitumor Activity
A study published in MDPI highlighted the synthesis of various pyrazolo[3,4-b]pyridine derivatives and their evaluation against a panel of human cancer cell lines. The findings indicated that specific modifications at the pyridine ring significantly enhanced anticancer activity .
Antimicrobial Studies
In a separate investigation, compounds structurally related to tert-butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine were tested for their antibacterial properties. The results showed that these compounds had effective zones of inhibition against pathogens such as Escherichia coli and Pseudomonas aeruginosa, with some derivatives demonstrating MIC values as low as 1.17 μg/mL .
Data Table: Biological Activities of this compound
Preparation Methods
Pyrazolo[3,4-b]pyridine Core Formation
The pyrazolo[3,4-b]pyridine ring is typically synthesized via condensation reactions between hydrazine derivatives and appropriately substituted pyridine aldehydes or ketones. The general approach involves:
- Starting from a substituted pyridine aldehyde or ketone.
- Reacting with hydrazine hydrate or a hydrazine derivative under controlled conditions to form the pyrazole ring fused to the pyridine.
This step often uses solvents such as ethanol, methanol, or water and may require heating (40–70 °C) to complete cyclization.
Introduction of the tert-Butyl Carboxylate Group
The tert-butyl ester protecting group is introduced to the nitrogen atom of the pyrazolo ring via carbamate formation. This is commonly achieved by:
- Reacting the pyrazolo[3,4-b]pyridine with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride).
- Using a base such as triethylamine or pyridine to facilitate the reaction.
- Conducting the reaction under mild conditions, typically at room temperature or slightly elevated temperatures.
This step protects the nitrogen and enhances the compound's stability and solubility.
Selective Iodination at the 3-Position
The key step in the preparation of tert-butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is the selective iodination at the 3-position of the pyrazolo ring. This can be achieved by:
- Using elemental iodine or iodine sources such as sodium iodide or potassium iodide in the presence of an oxidizing agent or base.
- Conducting the reaction in polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methylpyrrolidone (NMP).
- Employing bases such as sodium hydroxide, potassium hydroxide, or potassium carbonate to facilitate the electrophilic substitution.
- Controlling temperature between 20 to 100 °C depending on the reactivity of the starting material and reagent system.
Representative Preparation Protocol (Adapted from Related Pyrazolo[3,4-b]pyridine Iodination Methods)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Formation of pyrazolo[3,4-b]pyridine core | Hydrazine hydrate, substituted pyridine aldehyde, ethanol, 40–70 °C, 4–6 h | Cyclization to form the pyrazolo ring fused to pyridine |
| 2. Protection of nitrogen with tert-butyl carboxylate | tert-Butyl chloroformate, triethylamine, dichloromethane or THF, 0–25 °C, 1–3 h | Introduction of tert-butyl carbamate protecting group |
| 3. Iodination at 3-position | Iodine or NaI/KI, base (NaOH/KOH/K2CO3), solvent (DMSO/DMF/NMP), 20–100 °C, 2–5 h | Electrophilic substitution introducing iodine at 3-position |
| 4. Workup and purification | Quenching with sodium sulfite solution, precipitation with water, recrystallization from organic solvent | Isolation of pure this compound |
Key Research Findings and Considerations
- Safety and Environmental Aspects: The iodination step requires careful control due to the use of elemental iodine and strong bases. Quenching with sodium sulfite is necessary to remove excess iodine and minimize hazards.
- Yield and Purity: Proper choice of solvent and temperature is critical to maximize yield and regioselectivity. Recrystallization improves purity, often achieving >95% purity as reported by suppliers.
- Scalability: The method is amenable to scale-up for industrial production, given the mild reaction conditions and relatively straightforward purification steps.
- Comparison to Related Compounds: Similar synthetic routes are used for related halogenated pyrazolo[3,4-b]pyridine derivatives, such as tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, where bromination replaces iodination.
Data Table: Summary of Preparation Conditions
| Step | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine hydrate + substituted pyridine aldehyde | Ethanol, Methanol, Water | 40–70 | 4–6 | Cyclization reaction |
| tert-Butyl carbamate protection | tert-Butyl chloroformate + base (TEA) | DCM, THF | 0–25 | 1–3 | Protects N1 position |
| Iodination | Iodine or NaI/KI + base (NaOH, KOH, K2CO3) | DMSO, DMF, NMP | 20–100 | 2–5 | Electrophilic substitution at C3 |
| Purification | Sodium sulfite quench, recrystallization | Water, organic solvents | Ambient | Variable | Removal of excess iodine, isolation |
Q & A
Q. Table 1. Reaction Optimization Parameters
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Dioxane | 99 | |
| Temperature | 80°C | 95 | |
| Catalyst Loading | 5 mol% Pd | 99 |
Advanced: What cross-coupling strategies are effective for introducing substituents at the 3-iodo position?
Methodological Answer:
The 3-iodo group serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. Key considerations:
- Suzuki Coupling : Use aryl boronic acids with Pd(OAc)₂/XPhos in THF/water (3:1) at 60°C for 6 hours .
- Buchwald-Hartwig : For C–N bond formation, employ Pd₂(dba)₃ with BrettPhos ligand and Cs₂CO₃ in toluene .
- Side Reactions : Monitor for dicarbonylation (rare under COware® conditions) .
Basic: What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify pyrazolo[3,4-b]pyridine core and tert-butyl group integration .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺ expected at m/z 388.02) .
- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity ≥97% .
Advanced: How can contradictory data in reaction yields be resolved?
Methodological Answer:
Discrepancies in yields often arise from:
- Impurity of CO Sources : Ensure formic acid/mesyl chloride are anhydrous to prevent CO depletion .
- Catalyst Deactivation : Use freshly prepared Pd catalysts and degassed solvents.
- Validation : Replicate reactions with controlled parameters (e.g., solvent purity, inert atmosphere) .
Basic: What are the recommended storage conditions to ensure stability?
Methodological Answer:
- Temperature : Store at 2–8°C in amber glass bottles to prevent photodegradation .
- Moisture Control : Use desiccants in sealed containers; the compound is hygroscopic .
- Shelf Life : Stability >12 months under these conditions .
Advanced: How can computational modeling predict biological interactions of this compound?
Methodological Answer:
- Docking Studies : Use PyMOL or AutoDock to model interactions with kinase targets (e.g., JAK2 or EGFR) .
- Pharmacophore Mapping : Identify key hydrogen-bonding sites (iodo group, pyridine N) for target engagement .
- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .
Basic: What methods are used to synthesize structural analogs for SAR studies?
Methodological Answer:
- Core Modifications : Replace iodine with Br, Cl, or alkynyl groups via halogen exchange or cross-coupling .
- Ester Hydrolysis : Treat with TFA/DCM (1:1) to remove the tert-butyl group for carboxylate derivatives .
Advanced: What mechanistic insights explain the regioselectivity of its reactions?
Methodological Answer:
Regioselectivity is governed by:
- Electrophilic Aromatic Substitution : Iodo group directs incoming nucleophiles to the 5-position .
- Steric Effects : tert-Butyl group hinders reactions at the 1-position, favoring 3-iodo reactivity .
Basic: How is cytotoxicity or off-target activity assessed preclinically?
Methodological Answer:
- In Vitro Assays : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, A549) .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler®) .
Advanced: What strategies mitigate toxicity during scale-up?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
